N-[2-[2-(3-methylphenoxy)ethoxy]ethyl]-2-phenylethanamine
Overview
Description
N-[2-[2-(3-methylphenoxy)ethoxy]ethyl]-2-phenylethanamine is an organic compound with the molecular formula C17H21NO2. It is a biochemical used primarily in proteomics research . This compound is characterized by its complex structure, which includes a phenylethanamine backbone with ethoxy and methylphenoxy substituents.
Preparation Methods
The synthesis of N-[2-[2-(3-methylphenoxy)ethoxy]ethyl]-2-phenylethanamine can be achieved through various synthetic routes. One common method involves the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . The reaction conditions typically involve the use of a strong base such as sodium hydride (NaH) or silver oxide (Ag2O) as a mild base. Industrial production methods may involve the use of sulfuric acid-catalyzed reactions of alcohols, although this method is limited to primary alcohols .
Chemical Reactions Analysis
N-[2-[2-(3-methylphenoxy)ethoxy]ethyl]-2-phenylethanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
N-[2-[2-(3-methylphenoxy)ethoxy]ethyl]-2-phenylethanamine has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is utilized in proteomics research to study protein interactions and functions . In medicine, it may be investigated for its potential therapeutic effects, although it is not intended for diagnostic or therapeutic use . In industry, it can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-[2-(3-methylphenoxy)ethoxy]ethyl]-2-phenylethanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-[2-[2-(3-methylphenoxy)ethoxy]ethyl]-2-phenylethanamine can be compared with other similar compounds, such as 3-ethoxy-N-[2-(3-methylphenoxy)ethyl]aniline and 2-[2-(3-methylphenoxy)ethoxy]-N-(2-phenylethyl)ethanamine . These compounds share similar structural features but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific substituents and the resulting chemical behavior.
Properties
IUPAC Name |
N-[2-[2-(3-methylphenoxy)ethoxy]ethyl]-2-phenylethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-17-6-5-9-19(16-17)22-15-14-21-13-12-20-11-10-18-7-3-2-4-8-18/h2-9,16,20H,10-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRRVIFFPILSLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCOCCNCCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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